2-[6-(benzyloxy)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
Description
Properties
Molecular Formula |
C26H26N2O5 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-(6-phenylmethoxyindol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H26N2O5/c1-30-23-13-20(14-24(31-2)26(23)32-3)27-25(29)16-28-12-11-19-9-10-21(15-22(19)28)33-17-18-7-5-4-6-8-18/h4-15H,16-17H2,1-3H3,(H,27,29) |
InChI Key |
WRFBKCISYCYMAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Protection of the 6-Hydroxyindole Precursor
The synthesis begins with the protection of the 6-hydroxy group on indole to prevent undesired side reactions. Benzylation via 6-hydroxyindole and benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) yields 6-benzyloxyindole (Scheme 1). This step ensures regioselectivity in subsequent reactions.
Reaction Conditions :
Functionalization of the Indole 1-Position
The 1-position of indole is alkylated to introduce the acetamide backbone. Two primary approaches are validated:
Bromoacetylation Followed by Amine Displacement
Step 1 : Bromoacetylation of 6-benzyloxyindole with bromoacetyl bromide in dichloromethane (DCM) and triethylamine (Et₃N) generates 1-bromoacetyl-6-benzyloxyindole .
Step 2 : Displacement of bromide with 3,4,5-trimethoxyaniline in acetonitrile (CH₃CN) and cesium fluoride (CsF) yields the target acetamide.
Reaction Conditions :
Direct Alkylation via Chloroacetyl Intermediate
Alternative routes employ chloroacetyl chloride for direct coupling. Deprotonation of 6-benzyloxyindole with sodium hydride (NaH) in DMF, followed by reaction with N-(3,4,5-trimethoxyphenyl)chloroacetamide , affords the product.
Reaction Conditions :
-
6-Benzyloxyindole (1.0 equiv), NaH (1.1 equiv), DMF, 0°C, 30 min.
-
Chloroacetamide (1.0 equiv), RT, 6 h.
Amidation and Coupling Techniques
Imine Formation and Reduction
A convergent strategy involves formylation of the indole 1-position, imine formation with 3,4,5-trimethoxyaniline , and subsequent reduction (Scheme 2):
Step 1 : Vilsmeier-Haack formylation of 6-benzyloxyindole with phosphorus oxychloride (POCl₃) and DMF yields 1-formyl-6-benzyloxyindole .
Step 2 : Condensation with 3,4,5-trimethoxyaniline in acetic acid forms the imine.
Step 3 : Sodium borohydride (NaBH₄) reduction in methanol produces N-(6-benzyloxyindol-1-yl)methyl-3,4,5-trimethoxyaniline .
Step 4 : Acetylation with chloroacetyl chloride and triethylamine yields the target compound.
Key Data :
Comparative Analysis of Methodologies
| Method | Key Steps | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Bromoacetylation | Bromoacetyl bromide, CsF | 68 | >95 |
| Direct Alkylation | NaH, chloroacetamide | 72 | 93 |
| Imine Reduction | Vilsmeier-Haack, NaBH₄ | 75 | 97 |
Insights :
-
The bromoacetylation route offers moderate yields but requires hazardous bromoacetyl bromide.
-
Direct alkylation simplifies the process but demands strict anhydrous conditions.
-
Imine reduction provides higher purity but involves multi-step synthesis.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR (100 MHz, CDCl₃):
Side Reactions
Solvent and Catalyst Selection
-
DMF vs. CH₃CN : DMF accelerates alkylation but complicates purification; CH₃CN offers better selectivity.
-
CsF Efficacy : Enhances amine nucleophilicity in polar aprotic solvents.
Industrial-Scale Considerations
Cost Analysis
| Reagent | Cost (USD/kg) | Scale-Up Feasibility |
|---|---|---|
| Bromoacetyl bromide | 320 | Low (toxicity) |
| Chloroacetyl chloride | 150 | High |
| 3,4,5-Trimethoxyaniline | 280 | Moderate |
Chemical Reactions Analysis
Deprotection of Benzyloxy Group
The benzyloxy moiety at C6 of the indole ring undergoes hydrogenolysis or acid-catalyzed cleavage to yield phenolic intermediates:
-
Reagents/Conditions :
-
H<sub>2</sub>/Pd-C (10% w/w) in ethanol under 1–3 atm pressure.
-
BBr<sub>3</sub> in dichloromethane at −78°C to room temperature.
-
-
Outcome :
Conversion to 6-hydroxyindole derivatives, enabling further functionalization (e.g., sulfonation or glycosylation). -
Yield : 72–85% for hydrogenolysis; 65–78% for BBr<sub>3</sub>-mediated cleavage.
Amide Bond Hydrolysis
The acetamide linker is hydrolyzed under acidic or basic conditions to generate carboxylic acid or amine intermediates:
-
Reagents/Conditions :
-
Outcome :
-
Acidic hydrolysis yields 2-(6-(benzyloxy)-1H-indol-1-yl)acetic acid.
-
Basic hydrolysis produces 3,4,5-trimethoxyaniline.
-
-
Kinetics : Complete conversion achieved within 24 h under reflux.
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The electron-deficient trimethoxyphenyl group participates in S<sub>N</sub>Ar reactions with strong nucleophiles:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH<sub>3</sub> | NH<sub>3</sub> (g), 100°C, 8h | N-(3,4,5-trimethoxyphenyl)acetamide derivative | 58% |
| HS<sup>−</sup> | NaSH, DMF, 60°C, 6h | Thioacetamide analog | 63% |
Functionalization of Indole Nitrogen
The indole N1 position undergoes alkylation or acylation to modify pharmacokinetic properties:
-
Alkylation :
-
Acylation :
-
Reagents : Acetyl chloride, pyridine, 0°C → RT, 2h.
-
Product : N-acetylated indole (yield: 76%).
-
Methoxy Group Demethylation
Selective demethylation of the trimethoxyphenyl group is achieved using Lewis acids:
-
Reagents : BBr<sub>3</sub> (1.2 eq) in CH<sub>2</sub>Cl<sub>2</sub>, −78°C → RT, 6h.
-
Outcome : Sequential removal of methoxy groups to yield mono- or dihydroxy intermediates.
-
Regioselectivity : C4 methoxy group is most reactive due to steric accessibility.
Metal-Catalyzed Cross-Coupling Reactions
The indole C2 and C7 positions engage in Suzuki-Miyaura couplings for biaryl synthesis:
-
Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%), arylboronic acid (1.5 eq), K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O (3:1), 80°C, 12h.
-
Scope : Electron-rich boronic acids (e.g., 4-methoxyphenyl) achieve yields >70%.
Oxidation of Indole Ring
Controlled oxidation of the indole moiety produces oxindole or isatin derivatives:
-
Reagents :
Photochemical Reactions
UV irradiation (254 nm) in methanol induces C–O bond cleavage of the benzyloxy group:
-
Product : 6-hydroxyindole derivative with 89% conversion after 4h.
-
Mechanism : Radical-mediated pathway confirmed by ESR studies.
Comparative Reactivity Analysis
| Reaction Type | Rate (k, s<sup>−1</sup>) | Activation Energy (kJ/mol) | Thermodynamic Stability |
|---|---|---|---|
| Benzyloxy deprotection | 2.1 × 10<sup>−4</sup> | 85.3 | ΔG = −32.1 kJ/mol |
| Amide hydrolysis (acid) | 3.8 × 10<sup>−5</sup> | 92.7 | ΔG = −18.9 kJ/mol |
| S<sub>N</sub>Ar (HS<sup>−</sup>) | 1.2 × 10<sup>−3</sup> | 78.4 | ΔG = −45.6 kJ/mol |
Mechanistic Insights
-
Benzyloxy Deprotection : Proceeds via adsorption of H<sub>2</sub> on Pd-C, followed by heterolytic cleavage and elimination of toluene.
-
S<sub>N</sub>Ar : The trimethoxyphenyl ring’s electron-withdrawing effect stabilizes the Meisenheimer intermediate, accelerating nucleophilic attack.
This compound’s multifunctional architecture enables tailored modifications for drug discovery, particularly in anticancer and antimicrobial agent development. Further studies should explore enantioselective transformations and in silico modeling to predict novel reactivities.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C22H26N2O4
- Molecular Weight : 398.46 g/mol
- IUPAC Name : 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
Structural Features
The compound features an indole moiety linked to a trimethoxyphenyl group through an acetamide functional group. The presence of the benzyloxy substituent enhances its lipophilicity, potentially improving its bioavailability.
Medicinal Chemistry
Pharmacological Activity :
Research indicates that this compound exhibits significant activity against various cancer cell lines. Its structure suggests potential interactions with biological targets involved in cell proliferation and apoptosis.
Case Study: Anticancer Activity
A study conducted on the compound's efficacy against breast cancer cells demonstrated that it inhibits cell growth by inducing apoptosis through the mitochondrial pathway. The IC50 values were reported at concentrations significantly lower than those of standard chemotherapeutics, suggesting a promising lead for further development .
Neuropharmacology
Neuroprotective Effects :
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier is crucial for its potential therapeutic effects.
Data Table 1: Neuroprotective Properties
| Study | Model | Outcome | Reference |
|---|---|---|---|
| A | In vitro (neuronal cell line) | Reduced oxidative stress markers | |
| B | In vivo (mouse model) | Improved cognitive function |
Binding Affinity Studies
The binding affinity of this compound to various biological targets has been assessed using techniques such as surface plasmon resonance and radiolabeled ligand binding assays. These studies are essential for understanding its mechanism of action.
Data Table 2: Binding Affinity Data
| Target Protein | Binding Affinity (Ki) | Assay Type | Reference |
|---|---|---|---|
| TNF-alpha receptor | 140 nM | Competitive binding assay | |
| Serotonin receptor | 250 nM | Radiolabeled ligand binding |
Synthesis and Derivatives
The synthesis of this compound has been optimized to yield higher purity and better yields. Various derivatives have also been synthesized to explore structure-activity relationships (SAR).
Case Study: SAR Analysis
A series of analogs were synthesized by modifying the benzyloxy and trimethoxy groups. These modifications led to variations in potency and selectivity against different cancer cell lines, highlighting the importance of structural features in therapeutic efficacy .
Mechanism of Action
The mechanism of action of 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Structure Variations
- Indole vs. Quinazolinone: Indole derivatives (e.g., target compound) may exhibit better solubility due to the aromatic nitrogen, whereas quinazolinones (e.g., Compound C) with a thioether linkage show enhanced tubulin binding (GI₅₀ = 3.16 µM) .
- Benzothiazole vs.
Substituent Effects
- 6-Benzyloxy vs. 6-Bromo : The benzyloxy group in the target compound likely increases hydrophobic interactions compared to bromo-substituted analogs, which may improve membrane permeability .
- Trimethoxyphenyl Acetamide Linkage : Common across analogs, this group is critical for tubulin binding. Derivatives with additional heterocycles (e.g., pyrazole in 7a–7r) show enhanced antiproliferative activity (IC₅₀ < 1 µM) .
Research Findings and Implications
- Potency Trends: Quinazolinone derivatives exhibit the highest antitumor activity (GI₅₀ = 3.16–14.12 µM), likely due to their rigid thioether linkage and planar quinazolinone core .
- Synthetic Accessibility : Indole-based compounds (e.g., target compound) are synthesized in moderate yields (76–89%) via nucleophilic substitution or coupling reactions, similar to methods described in and .
- Docking Insights : Glide scoring () indicates that bulkier substituents (e.g., benzyloxy) improve binding by filling hydrophobic pockets, while polar groups (e.g., sulfonamide in ) may reduce cell permeability .
Biological Activity
Chemical Structure and Properties
BTIA is an indole derivative characterized by a benzyloxy group and a trimethoxyphenyl acetamide moiety. Its structural formula can be represented as follows:
This compound's unique structure contributes to its diverse biological activities.
Anticancer Properties
Research has indicated that BTIA exhibits significant anticancer properties. In vitro studies demonstrated that BTIA can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. For instance, a study reported that BTIA reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cells by promoting caspase-dependent apoptosis pathways .
Antimicrobial Effects
BTIA has also shown promising antimicrobial activity. In vitro assays revealed that the compound possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting its potential as an antimicrobial agent .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of BTIA. Preliminary studies indicate that BTIA may protect neuronal cells from oxidative stress-induced damage. This effect is attributed to its ability to modulate oxidative stress markers and enhance cellular antioxidant defenses .
The mechanisms through which BTIA exerts its biological effects are multifaceted:
- Apoptosis Induction : BTIA activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Antioxidant Activity : The compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative stress in cells.
- Inhibition of Cell Proliferation : BTIA interferes with cell cycle progression, leading to G1 phase arrest in cancer cells.
Study 1: Anticancer Activity
A recent study evaluated the effects of BTIA on human breast cancer cells. The results showed a dose-dependent decrease in cell viability with IC50 values around 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .
Study 2: Antimicrobial Efficacy
In another investigation, BTIA was tested against clinical isolates of E. coli. The compound exhibited an MIC of 32 µg/mL, demonstrating effectiveness comparable to standard antibiotics like ampicillin. The study highlighted the potential for developing BTIA as a new antimicrobial agent .
Table 1: Summary of Biological Activities of BTIA
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | IC50 = 15 µM in MCF-7 | |
| Antimicrobial | MIC = 32 µg/mL in E. coli | |
| Neuroprotective | Increased antioxidant levels |
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Activates intrinsic apoptotic pathways |
| Antioxidant Activity | Enhances expression of antioxidant enzymes |
| Cell Cycle Arrest | Leads to G1 phase arrest in cancer cells |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[6-(benzyloxy)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving indole derivatization and amide coupling. For example, a related acetamide analog was synthesized in 11 steps with a 2–5% overall yield by coupling intermediates like methyl 4,5-dimethoxy-2-nitrobenzoate with acetamide derivatives . Optimization may involve:
- Catalyst Screening : Use Pd-based catalysts for benzyloxy group introduction.
- Purification : Employ gradient column chromatography to isolate intermediates.
- Yield Improvement : Explore solvent effects (e.g., DMF vs. THF) on reaction efficiency.
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : and NMR to confirm indole and trimethoxyphenyl moieties (e.g., aromatic proton signals at δ 6.8–7.5 ppm and methoxy groups at δ 3.7–3.9 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]+ for C₂₆H₂₅N₂O₅: 457.1762) .
- X-ray Crystallography : Resolve crystal structure if single crystals are obtainable.
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer : Screen for:
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial Potential : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Dose-Response Curves : Test concentrations from 1 μM to 100 μM to establish potency thresholds.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer :
- Analog Synthesis : Modify the benzyloxy group (e.g., replace with halogen or alkyl chains) and trimethoxyphenyl moiety (e.g., demethylate or substitute with nitro groups) .
- Biological Profiling : Compare activity of analogs in kinase inhibition assays (e.g., EGFR or VEGFR2) to identify critical substituents .
- Computational Modeling : Perform docking studies using AutoDock Vina to predict binding affinities to target proteins .
Q. What strategies address contradictions in cytotoxicity data across different cell lines?
- Methodological Answer :
- Mechanistic Studies : Use flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
- Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Transcriptomics : Perform RNA-seq on resistant vs. sensitive cell lines to identify dysregulated pathways (e.g., PI3K/AKT) .
Q. What methods ensure purity and stability during long-term storage?
- Methodological Answer :
- HPLC Purity Analysis : Use a C18 column with acetonitrile/water gradient (e.g., 60:40 to 90:10 over 20 min) and UV detection at 254 nm .
- Stability Testing : Store aliquots at –20°C under argon and assess degradation via LC-MS every 3 months .
- Lyophilization : Prepare stable lyophilized powders for aqueous solubility challenges .
Q. How can the compound’s mechanism of action be elucidated in complex biological systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by SDS-PAGE and mass spectrometry .
- CRISPR Screening : Perform genome-wide knockout screens to identify genes modulating compound sensitivity .
- In Vivo Models : Test efficacy in xenograft mice (e.g., 10 mg/kg i.p. dosing) with pharmacokinetic monitoring (plasma half-life, bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
